Methyl 4-ethoxy-3-methoxybenzoate

Description

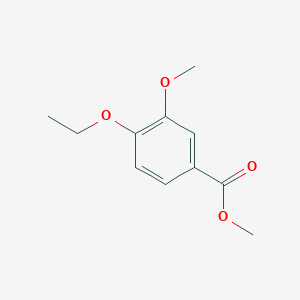

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethoxy-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-9-6-5-8(11(12)14-3)7-10(9)13-2/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLQOCXAZMSAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of Methyl 4 Ethoxy 3 Methoxybenzoate

Hydrolytic Stability and Mechanism (Acidic and Basic Conditions)

The stability of Methyl 4-ethoxy-3-methoxybenzoate is largely determined by the reactivity of its ester group, which is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, yielding 4-ethoxy-3-methoxybenzoic acid and methanol (B129727).

Under acidic conditions, the hydrolysis proceeds via the A_AC_2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol is eliminated as a leaving group, and subsequent deprotonation of the resulting carbonyl regenerates the acid catalyst and yields the final carboxylic acid product.

In contrast, basic hydrolysis, or saponification, follows the B_AC_2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). A hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. smolecule.comresearchgate.net This forms a tetrahedral intermediate from which the methoxide (B1231860) ion (CH₃O⁻) is expelled. The methoxide ion, being a strong base, then deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction to form a carboxylate salt and methanol. The final carboxylic acid is obtained after an acidic workup. The reaction under basic conditions is generally irreversible due to the final deprotonation step. researchgate.net

| Condition | Catalyst/Reagent | Mechanism | Key Intermediate | Final Product (before workup) |

|---|---|---|---|---|

| Acidic | H₃O⁺ (e.g., HCl, H₂SO₄) | A_AC_2 | Protonated Carbonyl | 4-ethoxy-3-methoxybenzoic acid + Methanol |

| Basic | OH⁻ (e.g., NaOH, KOH) | B_AC_2 | Tetrahedral Alkoxide | Sodium/Potassium 4-ethoxy-3-methoxybenzoate + Methanol |

Nucleophilic Substitution Reactions on Alkoxy Groups

The alkoxy groups of this compound can undergo nucleophilic substitution, primarily through the cleavage of the O-alkyl bond. These reactions are distinct from substitutions on the aromatic ring.

Demethylation and Ethoxy Group Replacement

A notable reaction is the selective cleavage of the methyl ether over the ethyl ether. This demethylation can be achieved with high selectivity using specific reagents. Strong nucleophiles like lithium diphenylphosphide in refluxing tetrahydrofuran (B95107) have been shown to be effective for the facile demethylation of methyl aryl ethers. orgsyn.org This method is highly specific for methyl ethers and can be performed with high yields in the presence of ethyl ethers. orgsyn.org The reaction proceeds via an S_N2 mechanism where the nucleophile attacks the sterically unhindered methyl carbon.

Other reagents, such as certain thiols, can also be used for demethylation. googleapis.com Furthermore, biocatalytic methods employing demethylases have been developed, which can offer high regioselectivity. acs.org In contrast, the ethoxy group is significantly less reactive towards these S_N2-type reagents due to the increased steric hindrance at the methylene (B1212753) carbon compared to the methyl carbon. Cleavage of the ethoxy group typically requires harsher conditions or different mechanistic pathways.

| Reagent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Lithium Diphenylphosphide (LiPPh₂) | Refluxing THF | Highly selective for demethylation over de-ethylation | orgsyn.org |

| Thiol Compounds (e.g., Ethanethiol with base) | Varies (e.g., elevated temperature) | Generally selective for demethylation | googleapis.com |

| Lewis Acids (e.g., AlCl₃, BBr₃) | Inert solvent, often at low temperature | Can be less selective; may cleave both groups | google.com |

| Veratrol-O-demethylase | Aqueous buffer, ambient temperature | High regioselectivity determined by enzyme structure | acs.org |

Regioselectivity and Steric Effects in Substitution

The regioselectivity in the cleavage of the alkoxy groups is predominantly governed by steric effects. In an S_N2 reaction, the nucleophile must access the σ* anti-bonding orbital of the C-O bond. The methyl group presents a much smaller steric profile than the ethyl group, making the methyl carbon significantly more accessible to nucleophilic attack. This results in a faster reaction rate for demethylation, leading to high selectivity. orgsyn.org

However, the choice of reagent can alter the regioselectivity. When strong Lewis acids like aluminum chloride are used, the mechanism can change. google.com The Lewis acid can coordinate with the oxygen atoms of the alkoxy groups. In the case of this compound, chelation involving the carbonyl oxygen of the ester and the oxygen of the para-ethoxy group could potentially render the ethyl group more susceptible to cleavage. This contrasts with the selectivity observed with nucleophilic reagents that target the alkyl carbon directly. orgsyn.orggoogle.com

Electrophilic Aromatic Substitution Patterns and Electronic Effects

The benzene (B151609) ring of this compound is substituted with two activating groups (3-methoxy and 4-ethoxy) and one deactivating group (1-ester). Electrophilic aromatic substitution (EAS) on this ring is directed by the cumulative electronic effects of these substituents. youtube.comyoutube.com

The methoxy (B1213986) (-OCH₃) and ethoxy (-OC₂H₅) groups are potent activating groups that donate electron density to the ring through resonance, making the ring more nucleophilic. They are ortho, para-directors. The methyl ester group (-COOCH₃) is a deactivating group because it withdraws electron density from the ring via both induction and resonance, making the ring less reactive. It acts as a meta-director.

The directing influences on the available positions (C2, C5, C6) are as follows:

-OCH₃ group (at C3): Directs incoming electrophiles to positions C2 and C6.

-OC₂H₅ group (at C4): Directs incoming electrophiles to position C5.

-COOCH₃ group (at C1): Directs incoming electrophiles to position C5.

Position 2: This position is ortho to both the methoxy and the ester groups, making it electronically activated but also very sterically hindered.

Position 5: This position is strongly activated, being ortho to the powerful ethoxy group. It is also the position targeted by the deactivating ester group.

Position 6: This position is strongly activated, being ortho to the methoxy group and meta to the ethoxy group.

Substitution is most likely to occur at positions 5 and 6, where activation by the alkoxy groups is strong. A concrete example is the nitration of this compound, which readily proceeds upon treatment with nitric acid in acetic acid, confirming the ring's susceptibility to electrophilic attack. google.com

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOCH₃ | 1 | Deactivating (Resonance/Inductive Withdrawal) | Meta (to C3, C5) |

| -OCH₃ | 3 | Activating (Resonance Donation) | Ortho, Para (to C2, C4, C6) |

| -OC₂H₅ | 4 | Activating (Resonance Donation) | Ortho, Para (to C3, C5) |

Redox Chemistry of the Ester and Aromatic Moieties

Reduction of the Ester Functional Group to Alcohols

The ester functional group in this compound can be readily reduced to a primary alcohol, yielding (4-ethoxy-3-methoxyphenyl)methanol. sigmaaldrich.comvibrantpharma.com This transformation is a fundamental process in organic synthesis, converting the ester into a versatile hydroxymethyl group that can undergo further reactions such as esterification or oxidation. smolecule.com

The reduction is typically achieved using powerful reducing agents capable of converting esters to alcohols. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in anhydrous ethereal solvents like tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, where the hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a second hydride attack on the intermediate aldehyde, which is then quenched with an aqueous workup to produce the final alcohol. Another potential reducing agent for similar transformations is the borane (B79455) dimethylsulfide complex (BH₃·SMe₂), which is known for its selectivity in reducing carboxylic acids and can also be applied to esters. researchgate.net

The resulting product, (4-ethoxy-3-methoxyphenyl)methanol, also known as 3-ethoxy-4-methoxybenzyl alcohol, is a stable compound available commercially. vibrantpharma.comcymitquimica.com

Table 1: Reagents for the Reduction of this compound

| Reagent | Solvent | Product |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous Ether or Tetrahydrofuran (THF) | (4-ethoxy-3-methoxyphenyl)methanol |

| Borane dimethylsulfide complex (BH₃·SMe₂) | Tetrahydrofuran (THF) | (4-ethoxy-3-methoxyphenyl)methanol researchgate.net |

Advanced Reaction Sequences (e.g., Cyclocondensation, Michael Additions)

While a simple molecule, this compound and its derivatives can serve as precursors in more complex, multi-step reaction sequences, including cyclocondensation and Michael additions. These reactions are crucial for constructing complex molecular architectures from simpler building blocks.

Cyclocondensation Reactions

Cyclocondensation reactions involve the joining of two or more molecules to form a ring structure, often with the elimination of a small molecule like water or ammonia. Derivatives of this compound, particularly those containing additional functional groups, can participate in these ring-forming reactions to synthesize heterocyclic compounds.

For instance, a structurally related compound, methyl 2-amino-4-(2-diethylaminoethoxy)-5-methoxybenzoate, undergoes cyclocondensation with formamide (B127407) to produce quinazoline (B50416) derivatives. researchgate.netresearchgate.net In this theoretically studied reaction, the amino group of the benzoate (B1203000) derivative acts as a nucleophile, attacking the formamide carbon, leading to a series of steps involving bond formation and dehydration to construct the quinazoline ring system. researchgate.net Microwave irradiation is a modern technique used to accelerate such cyclocondensation reactions, as demonstrated in the synthesis of pyrazole (B372694) motifs from a hydrazine (B178648) and a protected benzoylnitrile. rsc.org

Michael Additions

The Michael reaction, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). libretexts.org The best Michael donors are stabilized enolates, such as those derived from β-keto esters or malonic esters. libretexts.org

The structure of this compound itself is not a typical Michael donor or acceptor. However, it can be chemically modified to incorporate functionalities that can participate in Michael additions. For example, functionalization of the aromatic ring or modification of the ester group could introduce either an activated α,β-unsaturated system (to act as an acceptor) or a position capable of forming a stable carbanion (to act as a donor). The reaction is highly versatile, with a wide range of possible donors and acceptors, including unsaturated nitriles, amides, and nitro compounds. libretexts.org The regioselectivity of the Michael addition can be controlled, for example, by using specific catalysts like a combination of pyrrolidine (B122466) and trifluoroacetic acid to direct the addition of alkyl methyl ketones to β-silylmethylene malonates. hbni.ac.in

These advanced reaction sequences highlight the potential of using the this compound scaffold as a starting point for synthesizing more complex and functionally diverse molecules.

Spectroscopic and Advanced Characterization Techniques for Methyl 4 Ethoxy 3 Methoxybenzoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of methyl 4-ethoxy-3-methoxybenzoate, providing insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR for Structural Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in assigning the specific protons within the this compound molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, in derivatives of benzoic acid, the chemical shifts of substituents ortho to the ester group can exhibit anomalous behavior that defies conventional prediction protocols. nih.gov Detailed computational studies using density functional theory (DFT) have been employed to better understand these variances. nih.gov

Quantitative ¹H NMR (q¹H-NMR) has also been utilized to monitor the biotransformation of benzoate (B1203000) derivatives, allowing for the direct measurement of reaction regioselectivity and the characterization of metabolites. oup.com This method simplifies the workflow and improves throughput by analyzing dried salts of the transformation samples directly in D₂O. oup.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.2-7.7 |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.9 |

| Ethoxy Methylene (B1212753) Protons (-OCH₂CH₃) | ~4.1 |

| Ester Methyl Protons (-COOCH₃) | ~3.8 |

| Ethoxy Methyl Protons (-OCH₂CH₃) | ~1.4 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. In substituted methyl benzoates, the ¹³C NMR substituent-induced chemical shifts (SCS) of the carbonyl oxygen have been shown to correlate with Hammett substituent constants. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~167 |

| Aromatic C-O | 148-152 |

| Aromatic C-H | 112-123 |

| Methoxy Carbon (-OCH₃) | ~56 |

| Ester Methyl Carbon (-COOCH₃) | ~52 |

| Ethoxy Methylene Carbon (-OCH₂CH₃) | ~64 |

| Ethoxy Methyl Carbon (-OCH₂CH₃) | ~15 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Advanced NMR Techniques (e.g., 2D NMR)

Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. ipb.pt HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the complete molecular structure. ipb.pt Total Correlation Spectroscopy (TOCSY) is another powerful 2D NMR method that identifies all protons within a spin system, which is particularly useful in cases of signal overlap. ipb.pt These advanced techniques are essential for the structural elucidation of novel heterocyclic compounds derived from benzoate precursors. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key characteristic IR absorption bands for this compound include:

C=O Stretch (Ester): A strong absorption band typically appears in the region of 1720-1700 cm⁻¹.

C-O Stretch (Ester and Ether): These appear as strong bands in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands of variable intensity are observed in the 1600-1450 cm⁻¹ range.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches are typically seen above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups appear just below 3000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 210.23 g/mol . nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, often resulting in the observation of a protonated molecule [M+H]⁺. googleapis.comgoogle.com In the case of this compound, this would appear at m/z 211. The fragmentation pattern can provide valuable structural information. For example, the loss of the methoxy group (-OCH₃) or the ethoxy group (-OCH₂CH₃) would result in characteristic fragment ions. The base peak in the GC-MS spectrum is often observed at m/z 151. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are due to π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the carbonyl group of the ester. The position and intensity of these absorption bands can be influenced by the nature and position of the substituents on the aromatic ring.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a powerful and indispensable analytical technique for the assessment of purity and the identification of degradation products of this compound. This method combines the superior separation capabilities of HPLC with the sensitive and selective detection afforded by mass spectrometry, making it ideal for analyzing complex mixtures and trace-level impurities.

The purity of a given batch of this compound can be quantitatively determined by developing a specific and validated HPLC-MS method. A typical approach would involve a reversed-phase HPLC system, which separates compounds based on their hydrophobicity. The analyte is injected into the system and passes through a column packed with a nonpolar stationary phase. A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is used to elute the compounds. The gradient of the mobile phase can be optimized to achieve the best separation between the parent compound and any potential impurities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly employed for aromatic esters like this compound, as it is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺), minimizing fragmentation in the source. This allows for the clear determination of the molecular weight of the eluting compounds. By monitoring the ion current of the specific mass-to-charge ratio (m/z) for this compound, its purity can be calculated based on the peak area relative to the total peak area of all detected components.

For the analysis of degradation products, forced degradation studies are often conducted. These studies involve subjecting this compound to various stress conditions, such as hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. dphen1.com The resulting mixtures are then analyzed by HPLC-MS to identify and characterize the degradation products. Tandem mass spectrometry (MS/MS) is particularly valuable in this context. In an MS/MS experiment, a specific precursor ion (e.g., a potential degradation product) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern provides crucial structural information that aids in the definitive identification of the degradants.

Based on the known degradation pathways of similar aromatic esters, such as vanillate (B8668496) esters, potential degradation products of this compound can be predicted. researchgate.netresearchgate.net Hydrolysis of the ester group would likely yield 4-ethoxy-3-methoxybenzoic acid. Cleavage of the ether linkages could also occur under harsh conditions, leading to compounds like 4-hydroxy-3-methoxybenzoic acid (vanillic acid) or 3-hydroxy-4-ethoxybenzoic acid. Further degradation could lead to the formation of smaller aromatic acids and phenols.

A hypothetical HPLC-MS method for the analysis of this compound and its potential degradation products is outlined in the table below.

Table 1: Illustrative HPLC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole or Q-TOF |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temp. | 350 °C |

| Scan Range | m/z 50-500 |

The following table presents potential degradation products of this compound that could be identified and characterized using HPLC-MS.

Table 2: Potential Degradation Products of this compound and their Expected Mass-to-Charge Ratios (m/z)

| Compound Name | Potential Degradation Pathway | Expected [M+H]⁺ (m/z) |

| 4-Ethoxy-3-methoxybenzoic acid | Ester hydrolysis | 197.08 |

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | Ether cleavage (de-ethylation) and ester hydrolysis | 169.05 |

| 3-Hydroxy-4-ethoxybenzoic acid | Ether cleavage (de-methylation) and ester hydrolysis | 183.07 |

| Protocatechuic acid (3,4-dihydroxybenzoic acid) | Ether cleavage (de-ethylation and de-methylation) and ester hydrolysis | 155.03 |

| Methanol | Ester hydrolysis | 33.04 (as [M+H]⁺, though typically not observed directly) |

Structural Elucidation and Crystallography of Methyl 4 Ethoxy 3 Methoxybenzoate Analogues

X-ray Single Crystal Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a single crystal, researchers can determine the crystal system, space group, atomic coordinates, and other key structural parameters. This information is vital for understanding the relationship between the molecular structure and the macroscopic properties of the material.

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For analogues of Methyl 4-ethoxy-3-methoxybenzoate, crystallographic studies have identified various crystal systems and space groups, which are influenced by the nature and position of substituents on the benzoate (B1203000) ring.

For instance, the closely related compound Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Similarly, Methyl 4-(3-chloropropoxy)-3-methoxybenzoate also adopts a monoclinic system with the same P2₁/c space group. In contrast, a dimethoxy analogue, Methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate , crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.netresearchgate.net Another analogue, Methyl 4-acetoxy-3-methoxybenzoate , has been reported to crystallize in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net The chalcone (B49325) derivative formed from vanillin (B372448), a related precursor, was found to have a monoclinic crystal system with a P2₁/c space group. cambridge.org

Table 1: Crystal System and Space Group Data for Selected Analogues

| Compound Name | Crystal System | Space Group | Reference |

| Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate | Monoclinic | P2₁/c | researchgate.net |

| Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | Monoclinic | P2₁/c | |

| Methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate | Orthorhombic | P2₁2₁2₁ | researchgate.netresearchgate.net |

| Methyl 4-acetoxy-3-methoxybenzoate | Orthorhombic | P2₁2₁2₁ | researchgate.net |

| 4-hydroxy-3-methoxyphenyl-4-hydroxycoumarin chalcone | Monoclinic | P2₁/c | cambridge.org |

| 2-Amino-3-methylpyridinium 3,4-dimethoxybenzoate | Monoclinic | P2₁/n | iucr.org |

In the structure of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate , the dihedral angle between the benzene (B151609) ring and the ester group is reported to be 7.6°. This is slightly larger than the 6.2° observed in methyl 4-butoxy derivatives, suggesting that the bulkier 3-chloropropoxy group introduces a greater steric hindrance. For 2-(4-Methylphenyl)-2-oxoethyl 3,4-dimethoxybenzoate , the dihedral angle between the two aromatic rings is 66.55°. iucr.org In the case of 2-Amino-3-methylpyridinium 3,4-dimethoxybenzoate , the dihedral angle between the carboxylate group and its attached benzene ring is 9.81°. iucr.org

The conformation of the substituent groups also plays a significant role. For example, in Methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate , the dihedral angle between the C3-C8 phenyl plane and the carboxylate group O6–C12–O7 plane is 71.218°. researchgate.net The conformation of the ethoxy group can also vary, as seen in ethyl 4-[(4-methylbenzyl)oxy]benzoate, where different torsion angles for the C—O—CH₂—CH₃ group are observed in the three independent molecules within the crystal structure. iucr.org

The stability of a crystal lattice is determined by a network of intermolecular interactions, including strong hydrogen bonds and weaker van der Waals forces. In the analogues of this compound, C–H⋯O hydrogen bonds are a common feature that contributes to the stabilization of the crystal packing.

For Methyl 4-(3-chloropropoxy)-3-methoxybenzoate , the crystal lattice is stabilized by C–H⋯O hydrogen bonds with bond distances ranging from 2.49 to 2.80 Å. These interactions involve the oxygen atoms of the methoxy (B1213986) and ester groups and the hydrogen atoms of the aromatic and alkyl parts of the molecule, forming infinite chains. Similarly, in salts formed with 4-ethoxybenzoate and 4-methoxybenzoate (B1229959), the crystal packing is built up from ribbons formed by N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions, creating a three-dimensional network. iucr.org

In the crystal structure of 2-Amino-3-methylpyridinium 3,4-dimethoxybenzoate , N—H⋯O hydrogen bonds link the components into chains, which are further linked by C—H⋯O hydrogen bonds to form a three-dimensional network. iucr.org The absence of strong hydrogen bond donors in some derivatives means that van der Waals forces and weaker C-H···O interactions become the dominant forces directing the crystal packing.

The precise positions of atoms within the unit cell are defined by their fractional atomic coordinates (x, y, z), while their thermal vibrations are described by atomic displacement parameters (Uiso or Ueq). This detailed information is the final output of a successful crystal structure refinement and is typically deposited in crystallographic databases.

For several analogues, such as Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate and Methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate , the full crystallographic data, including atomic coordinates and displacement parameters, are available in published crystal structures. researchgate.netresearchgate.netresearchgate.net These datasets provide the definitive three-dimensional structure of the molecules in the solid state. For example, the crystal structure of Methyl 4-acetoxy-3-methoxybenzoate has been determined with refined atomic coordinates and displacement parameters. researchgate.net The refinement of these parameters is crucial for achieving an accurate structural model, often using software like SHELXL. iucr.orgiucr.org

Table 2: Illustrative Atomic Coordinates for an Analogue (Note: This is a representative table structure. The actual coordinates for a specific compound can be found in the cited crystallographic information files.)

| Atom | x | y | z | U(eq) |

| O1 | 0.1082 | 0.3014 | 0.1218 | 0.0520 |

| O2 | 0.1905 | 0.4249 | 0.4750 | 0.0864 |

| C1 | ... | ... | ... | ... |

| C2 | ... | ... | ... | ... |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal structure, and co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same lattice, are important areas of solid-state chemistry.

While specific studies on the polymorphism of this compound are not widely reported, research on related vanillin derivatives indicates the potential for different crystalline forms. For example, vanillin itself is known to exhibit polymorphism. universityofgalway.ie The formation of different crystal morphologies has been observed for some antisickling derivatives of vanillin when crystallized. nih.gov

Co-crystallization studies have been conducted on related benzoate systems. For example, co-crystals of Zn(II) with benzoate and 1,10-phenanthroline (B135089) have been synthesized, where the final structure is influenced by the solvent used for crystallization. researchgate.net The study of non-covalent interactions in dinitrobenzoate complexes also points to the principles that would govern the co-crystallization of vanillate (B8668496) esters. mdpi.com These studies suggest that co-crystallization could be a viable strategy for modifying the physical properties of this compound and its analogues.

Influence of Substituent Effects on Crystal Packing

The nature and position of substituents on the benzoate ring can have a profound effect on the resulting crystal packing. Electron-donating or electron-withdrawing groups can alter the electronic distribution within the molecule, influencing intermolecular interactions and, consequently, the crystal structure.

In a series of asymmetric 1,4-phenylene bis(benzoate)s, the interplay between alkylthio and alkoxy groups as substituents was found to have a synergistic effect on the liquid crystalline properties, which are inherently linked to the molecular packing. rsc.org For dimolybdenum complexes with substituted benzoate ligands, even a subtle change like adding a methyl group can lead to a measurable elongation of the metal-metal bond, demonstrating the electronic effect of the substituent on the core structure. nih.gov These examples underscore the principle that modifying the substituents on the aromatic ring is a key strategy for tuning the solid-state architecture of benzoate derivatives.

Theoretical and Computational Chemistry Studies on Methyl 4 Ethoxy 3 Methoxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

Geometry optimization is a computational procedure that determines the lowest energy arrangement of atoms in a molecule. This optimized structure corresponds to the most stable conformation of the molecule. Following geometry optimization, the electronic structure can be analyzed, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Vibrational Frequency Calculations and IR Spectra Prediction

Computational vibrational frequency calculations can predict the infrared (IR) spectrum of a molecule. These calculations are typically performed on the optimized geometry and can help in the assignment of experimental IR spectral bands to specific molecular vibrations. This theoretical approach is instrumental in understanding the dynamics of the molecule's bonds.

A comprehensive vibrational analysis of Methyl 4-ethoxy-3-methoxybenzoate using DFT would provide a theoretical IR spectrum, which could be compared with experimental data for validation. However, specific studies on the vibrational frequency calculations and IR spectra prediction for this compound have not been found in the current body of scientific literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts using quantum chemistry. By predicting the ¹H and ¹³C NMR spectra, this method can aid in the structural elucidation of molecules and the assignment of experimental NMR signals.

Theoretical prediction of the NMR chemical shifts for this compound would be a valuable tool for confirming its structure and understanding the electronic environment of its atoms. At present, there are no specific published studies that report the prediction of NMR chemical shifts for this compound using the GIAO method.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. This information is crucial for predicting how a molecule will interact with other charged or polar species.

An MEP map of this compound would highlight the reactive sites for electrophilic and nucleophilic attack. However, specific studies presenting the MEP mapping for this compound are not currently available in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modelling for Reactivity and Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals.

A QSAR model for a series of benzoate (B1203000) derivatives including this compound could predict its reactivity or potential biological interactions based on its structural features. There is currently a lack of specific QSAR studies that include this compound in their dataset for reactivity and interaction prediction.

Computational Analysis of Reaction Mechanisms (e.g., Bond Evolution Theory)

Computational methods can be used to model the step-by-step process of a chemical reaction, providing insights into the reaction mechanism. Techniques like Bond Evolution Theory (BET) analyze the changes in chemical bonds throughout a reaction, identifying bond-breaking and bond-forming events.

Molecular Docking and Dynamics Simulations for Theoretical Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies on the molecular docking and molecular dynamics simulations of this compound. Consequently, there is no available data to report on its theoretical interactions with biological targets, including predicted binding affinities, specific amino acid interactions, or the stability of any potential compound-target complexes.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The strategic placement of functional groups on methyl 4-ethoxy-3-methoxybenzoate allows for its use as a foundational element in the synthesis of intricate organic structures.

Precursor Synthesis of Pharmaceutical Intermediates (e.g., Gefitinib)

While some research has explored the synthesis of the anticancer drug Gefitinib starting from the related compound methyl 3-hydroxy-4-methoxybenzoate, the core structure highlights the utility of such substituted benzoates in constructing complex pharmaceutical agents. mdpi.comnih.govresearchgate.net The synthesis of Gefitinib involves a multi-step process including alkylation, nitration, reduction, cyclization, and chlorination, demonstrating how a substituted benzoic acid derivative can be elaborated into a potent therapeutic. mdpi.comnih.govresearchgate.net Although a specific synthesis of Gefitinib directly from this compound is not detailed, the existing routes from similar precursors underscore the importance of this class of compounds as key pharmaceutical intermediates. mdpi.comnih.govresearchgate.net

It is important to note that a previously published synthetic route for Gefitinib utilizing methyl 3-hydroxy-4-methoxybenzoate was later withdrawn due to factual errors and plagiarism. researchgate.net

Synthesis of Agrochemical Scaffolds

The structural motifs present in this compound are also valuable in the development of new agrochemicals. For instance, novel phenolic acid triazole derivatives have been synthesized using related starting materials like methyl 4-hydroxy-3-methoxybenzoate. researchgate.net These derivatives have shown promising antifungal activity against various plant pathogens. researchgate.net The synthesis involves reactions such as etherification with 1,2-dibromoethane (B42909) followed by substitution with a triazole ring, showcasing how the benzoate (B1203000) scaffold can be modified to create potent agrochemical compounds. researchgate.net

Functionalization for Drug Design and Development

The core structure of this compound provides a versatile platform for functionalization in drug discovery. scispace.com The ability to modify the ester, ethoxy, and methoxy (B1213986) groups allows for the systematic alteration of a molecule's properties to enhance its biological activity. For example, the introduction of basic side chains is a common strategy to improve the pharmacological profile of a compound. This can be achieved by reacting a related hydroxybenzoate with a substituted amine. The resulting derivatives can be further modified to optimize their interaction with biological targets.

Integration into Polymer Synthesis and Functionalization

The bifunctional nature of derivatives of this compound makes them suitable monomers for the creation of novel polymers with tailored properties.

Design and Synthesis of Polyesters (e.g., Poly(ethylene vanillate))

This compound is a key precursor in the synthesis of poly(ethylene vanillate) (PEV), a bio-based polyester (B1180765) with properties comparable to petroleum-based polymers like PET. The synthesis typically begins with the conversion of vanillic acid to a monomer like 4-(2-hydroxyethoxy)-3-methoxybenzoic acid. mdpi.comresearchgate.net This monomer is then polymerized through a two-step polycondensation process. mdpi.com Research has demonstrated the successful synthesis of PEV from lignin-derived vanillic acid, highlighting a sustainable route to this valuable polymer. nih.gov The resulting PEV has a high melting point and shows potential for applications in packaging materials. mdpi.comnih.gov

| Catalyst | Intrinsic Viscosity (g/dL) | Intrinsic Viscosity after SSP (g/dL) |

| TBT | 0.28 | 0.34 |

| Sb2O3 | 0.32 | 0.38 |

SSP: Solid State Polymerization

Grafting onto Polymer Backbones

The concept of polymer grafting, where side chains are attached to a main polymer backbone, allows for the modification and enhancement of material properties. mdpi.comnih.gov While specific examples of grafting this compound directly onto a polymer backbone are not prevalent, the functional groups present in this molecule are amenable to such modifications. For instance, the ester group could potentially be used as a point of attachment for growing polymer chains. nih.gov This "grafting from" approach allows for the creation of well-defined graft copolymers with unique architectures and properties. nih.gov The versatility of this technique has been demonstrated with a wide range of monomers and polymer backbones. mdpi.com

Utilization in Liquid Crystal Design

This compound, a derivative of vanillic acid, serves as a valuable precursor in the design and synthesis of liquid crystalline materials. latticescipub.comresearchgate.netzenodo.org The inherent structural characteristics of vanillic acid, such as the presence of a phenolic hydroxyl group and a methoxy substituent on the aromatic ring, provide multiple avenues for functionalization, which is essential for creating the elongated, rigid molecular structures typical of liquid crystals. latticescipub.comresearchgate.net The methoxy group, through its electron-donating properties, helps to stabilize nematic mesophases and influences the material's thermal properties by often lowering the melting temperature. latticescipub.com The hydroxyl group can be modified to introduce various side chains, which in turn dictates the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. latticescipub.comresearchgate.net

Research into vanillic acid-based liquid crystals has demonstrated the versatility of this structural motif. For instance, a homologous series of compounds, 4-(4'-n-alkoxy vanilloyloxy) phenyl azo 4"-ethyl benzoate, was synthesized using a derivative of vanillic acid. worldscientificnews.com All twelve homologues in this series, with alkyl chains ranging from ethyl to hexadecyl, were found to be purely nematogenic, meaning they exhibit a nematic liquid crystal phase. worldscientificnews.com The thermal stability of these compounds was significant, with an average stability of 208.5 °C, classifying them as middle-ordered melting type liquid crystals with a moderate nematic range. worldscientificnews.com The synthesis involved a Steglich esterification, a common method for forming ester linkages, highlighting a practical synthetic route from vanillic acid derivatives to complex liquid crystals. worldscientificnews.com

The following table summarizes the mesomorphic properties of the synthesized homologous series derived from a vanillic acid core, demonstrating the influence of the alkoxy chain length on the liquid crystalline behavior.

Table 1: Mesomorphic Properties of 4-(4'-n-Alkoxy Vanilloyloxy) Phenyl azo 4”-ethylbenzoate Series

| Alkyl Group (n) | Transition Temperatures (°C) | Mesophase |

|---|---|---|

| Ethyl | 215.0 (Cr-N), 220.0 (N-I) | Nematic |

| Propyl | 200.0 (Cr-N), 215.0 (N-I) | Nematic |

| Butyl | 195.0 (Cr-N), 220.0 (N-I) | Nematic |

| Pentyl | 185.0 (Cr-N), 215.0 (N-I) | Nematic |

| Hexyl | 180.0 (Cr-N), 210.0 (N-I) | Nematic |

| Heptyl | 175.0 (Cr-N), 205.0 (N-I) | Nematic |

| Octyl | 170.0 (Cr-N), 200.0 (N-I) | Nematic |

| Decyl | 165.0 (Cr-N), 195.0 (N-I) | Nematic |

| Dodecyl | 160.0 (Cr-N), 190.0 (N-I) | Nematic |

| Tetradecyl | 155.0 (Cr-N), 185.0 (N-I) | Nematic |

| Hexadecyl | 150.0 (Cr-N), 180.0 (N-I) | Nematic |

Cr = Crystal, N = Nematic, I = Isotropic Liquid. Data sourced from worldscientificnews.com.

Development of Nonlinear Optical (NLO) Materials

The structural framework of this compound is also highly relevant to the development of nonlinear optical (NLO) materials. NLO materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The key to a molecule possessing NLO properties is often the presence of an electron-rich donor group and an electron-deficient acceptor group connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which is the origin of the nonlinear optical response.

Chalcones and their derivatives, which can be synthesized from precursors like this compound, are a well-studied class of NLO materials. researchgate.netanalis.com.myscribd.com The presence of ethoxy and methoxy groups, which are electron-donating, on one of the aromatic rings of a chalcone (B49325) can significantly enhance its second and third-order NLO properties. mdpi.com The nonlinear response in these molecules has been shown to increase with the strength of the electron donor and acceptor groups. researchgate.net

Studies on chalcone derivatives have provided quantitative data on their NLO properties. For example, the third-order NLO susceptibility (χ(3)) of various chalcone derivatives has been measured using the Z-scan technique. The values are typically on the order of 10⁻¹³ esu. researchgate.net The two-photon absorption (2PA) cross-section, another important NLO parameter, has also been investigated for chalcone derivatives. For a mono-substituted chalcone with a methoxy group, a 2PA cross-section of 14 GM has been reported. mdpi.com The introduction of additional functional groups, such as an acetamide (B32628) group, can further enhance this property. mdpi.com

The following table presents data on the NLO properties of selected chalcone derivatives, illustrating the impact of different substituent groups on their nonlinear optical response.

Table 2: Nonlinear Optical Properties of Selected Chalcone Derivatives

| Compound | Key Substituents | Third-Order Susceptibility (χ(3))) (esu) | Two-Photon Absorption Cross-Section (σ2) (GM) |

|---|---|---|---|

| 4'-methoxy chalcone | Methoxy (donor) | ~10⁻¹³ | 14 |

| Chalcone with strong donor | Strong electron donor | Increased χ(3) | - |

| Chalcone with strong acceptor | Strong electron acceptor | Increased χ(3) | - |

| Acetamide-chalcone with methoxy | Methoxy (donor), Acetamide | - | >14 |

Data compiled from researchgate.netmdpi.com.

While direct studies on the NLO properties of this compound itself are not extensively reported, its role as a synthetic precursor is evident from its use in the preparation of more complex molecules. For example, it has been used as a starting material in the synthesis of substituted 3-cyanoquinolines, which are of interest in medicinal chemistry and materials science. googleapis.comgoogle.comgoogle.com The synthesis involves nitration of this compound, followed by further chemical transformations. googleapis.comgoogle.comgoogle.com This demonstrates the utility of this compound as a building block for creating larger, functional molecules with potential NLO applications.

Enzymatic and Biocatalytic Transformations of Methyl 4 Ethoxy 3 Methoxybenzoate

Microbial Degradation Pathways and Metabolite Elucidation

Microorganisms have evolved diverse strategies to utilize aromatic compounds as carbon and energy sources. nih.govpnas.org The degradation of compounds like methyl 4-ethoxy-3-methoxybenzoate is often initiated by peripheral pathways that channel a wide range of structurally related aromatics into a limited number of central intermediates. pnas.org

Under anaerobic conditions, the degradation of aromatic ethers can be a challenging process for microorganisms. nih.gov The breakdown of such compounds often requires an initial activation step, which can be a bottleneck in the metabolic pathway. nih.gov For instance, in the anaerobic degradation of methyl tert-butyl ether (MTBE), an adaptation period is often required before rapid metabolism occurs. nih.gov While direct studies on the anaerobic degradation of this compound are not extensively detailed in the provided results, the general principles of anaerobic aromatic catabolism suggest that the process would likely involve reductive de-ethoxylation or de-methoxylation as an initial step. The presence of electron acceptors, such as ferric iron (Fe(III)), can stimulate the activity of anaerobic microorganisms. nih.gov

The table below outlines the general conditions and outcomes observed in the anaerobic degradation of a related ether compound, MTBE, which may provide insights into the potential pathways for this compound.

| Condition | Key Observations | Potential Relevance to this compound |

| Absence of Oxygen | Degradation proceeds, but often requires a significant adaptation period. nih.gov | Similar lag phase may be expected. |

| Presence of Fe(III) | Stimulates the activity of Fe(III)-reducing microorganisms, enhancing degradation. nih.gov | The availability of suitable electron acceptors would likely be crucial. |

| Metabolites | For [14C]-MTBE, the final products are 14CO2 and 14CH4. nih.gov | The aromatic ring of this compound would likely be cleaved and funneled into central metabolism. |

This table illustrates general principles of anaerobic ether degradation based on studies of MTBE.

O-demethylation is a crucial step in the aerobic catabolism of many lignin-derived aromatic compounds, converting them into diols that can undergo ring cleavage. pnas.org Several enzyme systems are known to catalyze this reaction.

LigM and DesA : These tetrahydrofolate-dependent enzymes are responsible for the O-aryl-demethylation of vanillate (B8668496) and syringate, respectively. pnas.org DesA, for example, transfers the methyl group from syringate to tetrahydrofolate. researchgate.net

VanAB : This Rieske non-heme iron monooxygenase system, found in bacteria like Acinetobacter baylyi, demethylates vanillate to protocatechuate. nih.gov The VanAB system is known to act on vanillate analogs as well. pnas.orgnih.gov

Cytochrome P450 Systems : These heme-based monooxygenases offer another strategy for aryl-O-demethylation. nih.gov For example, a P450 system from Amycolatopsis magusensis (CYP199A35) has been shown to be specific for the O-demethylation of para-substituted benzoic acid derivatives like 4-methoxybenzoate (B1229959). nih.gov Another promiscuous P450 aryl-O-demethylase, GcoA, has also been characterized. nih.gov Cytochrome P450 enzymes have been reported to demethylate compounds such as 4-methoxybenzoate and guaiacol. pnas.org

The following table summarizes key features of these O-demethylating enzyme systems.

| Enzyme System | Enzyme Class | Cofactor/Mechanism | Known Substrates |

| LigM | Tetrahydrofolate-dependent methyltransferase | Tetrahydrofolate | Vanillate, 3-O-methylgallate nih.gov |

| DesA | Tetrahydrofolate-dependent methyltransferase | Tetrahydrofolate | Syringate nih.gov |

| VanAB | Rieske non-heme iron monooxygenase | NAD(P)H, Fe-S clusters | Vanillate and its analogs pnas.orgnih.gov |

| Cytochrome P450 (e.g., GcoA, CYP199A35) | Heme-thiolate monooxygenase | NAD(P)H, reductase partner | Guaiacol, 4-methoxybenzoate pnas.orgnih.govnih.gov |

Biocatalytic Synthesis and Derivatization

Biocatalysis offers a powerful approach for the selective synthesis and modification of complex organic molecules under mild conditions. acs.org While specific examples of using this compound as a direct substrate for biocatalytic synthesis are not prevalent in the provided search results, related transformations highlight the potential. For instance, biocatalytic systems have been developed for the production of taste-modifying flavonoids like eriodictyol (B191197) and homoeriodictyol (B191827) from precursor hydroxycinnamic acids. uni-halle.de This involves a two-step enzymatic process using a ligase and a chalcone (B49325) synthase. uni-halle.de

Furthermore, the regioselective demethylation of aryl methyl ethers using enzymes like veratrol-O-demethylase demonstrates the potential for targeted modifications of compounds structurally similar to this compound. acs.org Such enzymatic approaches can provide access to valuable phenolic compounds that are challenging to synthesize chemically. acs.org In one application, vanillic acid, a related compound, was produced from depolymerized lignin (B12514952) and then chemically converted to methyl-4-(2-hydroxyethoxy)-3-methoxybenzoate for polymerization. researchgate.net

Mechanistic Studies of Enzyme-Substrate Interactions

Understanding the interactions between enzymes and their substrates is fundamental to protein engineering and the development of novel biocatalysts. For O-demethylases, mechanistic studies have revealed key features of their active sites and catalytic cycles.

In cytochrome P450 systems, for example, the substrate binds to the active site, which contains a heme iron center. nih.gov The binding event displaces a water molecule and initiates the catalytic cycle, which involves the transfer of electrons from a reductase partner and the activation of molecular oxygen. The substrate's position relative to the heme iron is critical for determining the regioselectivity of the hydroxylation or demethylation reaction. nih.gov Structural and functional studies of enzymes like GcoA have provided insights into their promiscuity and potential for engineering to accept a broader range of substrates. pnas.orgnih.gov

For the VanAB system, the catalytic mechanism involves a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron center. nih.gov These components facilitate the transfer of electrons for the monooxygenase reaction. The specificity of these enzymes for particular substitution patterns on the aromatic ring is a subject of ongoing research.

Structure Activity Relationship Sar Studies: Theoretical and Mechanistic Aspects

Influence of Substituent Electronic and Steric Effects on Chemical Reactivity

The chemical reactivity of Methyl 4-ethoxy-3-methoxybenzoate is significantly influenced by the electronic and steric effects of its substituents. The methoxy (B1213986) and ethoxy groups, both being electron-donating groups (EDGs) through resonance, increase the electron density of the aromatic ring. This activation makes the ring more susceptible to electrophilic substitution reactions. For instance, in the synthesis of substituted 3-cyanoquinolines, the nitration of this compound proceeds by the introduction of a nitro group onto the activated ring. google.com

The ester group, being an electron-withdrawing group (EWG), deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. However, the activating effects of the ortho/para-directing alkoxy groups dominate, guiding substitution to the positions ortho and para to them.

Sterically, the presence of the ethoxy group, which is bulkier than a methoxy group, can influence the regioselectivity of reactions. This steric hindrance can direct incoming reagents to less hindered positions on the aromatic ring, thereby affecting the product distribution in synthetic transformations. The synthesis of this compound itself, from methyl vanillate (B8668496) and ethyl iodide, highlights the reactivity of the hydroxyl group being converted to an ethoxy group. googleapis.com

Correlation of Structural Modifications with Predicted Interaction Profiles

Structural modifications to this compound are pivotal in determining its predicted interaction profiles with biological targets. This compound has been utilized as a building block in the synthesis of inhibitors for enzymes such as cGMP-phosphodiesterase and tyrosine kinases. googleapis.comgoogle.com The specific arrangement of the substituents allows for tailored interactions within the binding pockets of these enzymes.

For example, in the development of anthranilic acid derivatives as cGMP-phosphodiesterase inhibitors, this compound serves as a precursor. google.com The ethoxy and methoxy groups can form key hydrogen bonds or van der Waals interactions with amino acid residues in the active site of the enzyme. Modifications, such as the replacement of the ethoxy group with other alkoxy groups or the alteration of the substitution pattern on the ring, would directly impact these interactions and, consequently, the inhibitory activity of the resulting molecule.

The following table outlines potential structural modifications and their predicted impact on interaction profiles:

| Structural Modification | Predicted Effect on Interaction Profile |

| Variation of the alkoxy group at position 4 (e.g., propoxy, isopropoxy) | Alters steric bulk and lipophilicity, potentially improving binding affinity or selectivity. |

| Introduction of a substituent at position 5 or 6 | Can introduce new interaction points (e.g., hydrogen bond donors/acceptors) or create steric clashes. |

| Replacement of the methyl ester with other functional groups (e.g., amide, carboxylic acid) | Changes the hydrogen bonding capacity and overall polarity, influencing solubility and target interactions. |

Metabolic Stability and Enzymatic Hydrolysis Resistance of Analogues

The metabolic stability of analogues derived from this compound is a critical factor in their development as therapeutic agents. A primary route of metabolism for ester-containing compounds is enzymatic hydrolysis by esterases to the corresponding carboxylic acid. The rate and extent of this hydrolysis can be modulated by altering the structure of the ester and its surrounding substituents.

The steric bulk of the alcohol portion of the ester can influence its susceptibility to enzymatic cleavage. For instance, replacing the methyl group of the ester with a bulkier alkyl group (e.g., ethyl, isopropyl) can increase steric hindrance around the carbonyl center, potentially slowing down the rate of hydrolysis and thereby enhancing the metabolic stability of the compound.

Furthermore, the electronic environment of the ester group plays a role. The electron-donating nature of the ethoxy and methoxy groups on the ring can influence the electrophilicity of the ester carbonyl carbon. Modifications that alter the electronic properties of the aromatic ring could, in turn, affect the rate of enzymatic hydrolysis.

Design Principles for Modulating Reactivity and Selectivity based on SAR

The structure-activity relationship (SAR) data gathered from studying this compound and its analogues provide key design principles for modulating reactivity and selectivity.

To enhance chemical reactivity towards electrophiles:

Maintaining the electron-donating alkoxy groups is crucial. Further increasing the electron-donating capacity, for instance, by introducing additional activating groups, could further enhance reactivity, although this may also lead to issues with selectivity.

To modulate selectivity in chemical reactions:

The steric properties of the substituents can be fine-tuned. For example, employing a bulkier alkoxy group at position 4 could direct incoming reactants to a specific, less hindered position on the aromatic ring, thereby improving the regioselectivity of a reaction.

To improve biological activity and selectivity:

Systematic variation of the substituents on the aromatic ring and the ester group is a fundamental strategy. This allows for the exploration of the chemical space around the core scaffold to identify analogues with optimized interactions with the target protein. For instance, in the context of enzyme inhibition, the size and nature of the alkoxy groups can be modified to achieve better complementarity with the enzyme's binding pocket.

The following table summarizes key design principles based on SAR:

| Design Goal | Strategy | Rationale |

| Increase metabolic stability | Introduce steric bulk near the ester linkage (e.g., replace methyl with a larger alkyl group). | Hinder the approach of hydrolytic enzymes. |

| Enhance target binding affinity | Systematically modify substituents to optimize interactions (e.g., hydrogen bonding, hydrophobic interactions). | Improve the complementarity between the ligand and the target's binding site. |

| Improve selectivity for a specific target | Exploit differences in the binding pockets of related targets by tailoring the size, shape, and electronic properties of the substituents. | Design compounds that fit optimally into the desired target's active site while having poor affinity for off-targets. |

Future Research Directions and Emerging Areas

Advanced Catalytic Approaches for Synthesis and Transformation

Future research will likely focus on novel catalytic methods to synthesize and modify Methyl 4-ethoxy-3-methoxybenzoate, aiming for higher efficiency, selectivity, and sustainability compared to traditional methods.

C-H Activation/Functionalization: A significant area of future research involves the direct functionalization of the C-H bonds on the aromatic ring. This would allow for the introduction of new functional groups without the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. Research could target the regioselective introduction of alkyl, aryl, or other groups to enhance the molecule's properties.

Flow Chemistry for Continuous Production: The use of continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control. Future studies could focus on developing robust catalytic systems, potentially using immobilized catalysts, that are suitable for long-term, continuous production.

Biocatalysis: The use of enzymes for the synthesis and transformation of this compound presents a green and highly selective alternative to traditional chemical catalysis. Future work could explore the use of lipases for the esterification step or engineered enzymes for the selective modification of the alkoxy groups.

A comparative table of potential catalytic approaches is presented below.

| Catalytic Approach | Potential Advantages | Research Focus |

| C-H Activation | High atom economy, access to novel derivatives | Development of regioselective catalysts |

| Flow Chemistry | Enhanced safety, scalability, and control | Immobilized catalyst systems for continuous production |

| Biocatalysis | High selectivity, environmentally friendly | Engineered enzymes for specific transformations |

High-Throughput Computational Screening for Novel Derivatives

Computational chemistry is poised to play a pivotal role in accelerating the discovery of novel derivatives of this compound with desired properties.

High-throughput screening, powered by machine learning and quantum chemical calculations, can be employed to predict the properties of a vast virtual library of derivatives. This approach can significantly reduce the time and cost associated with synthesizing and testing new compounds. Future research could focus on:

Predicting Physicochemical Properties: Developing quantitative structure-property relationship (QSPR) models to predict properties such as solubility, melting point, and electronic properties for a wide range of hypothetical derivatives.

Virtual Screening for Biological Activity: Employing molecular docking and other computational techniques to screen for potential interactions with biological targets, such as enzymes or receptors. This could identify promising candidates for further experimental investigation in drug discovery.

Designing Materials with Tailored Properties: Using computational methods to design derivatives with specific optical or electronic properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or liquid crystals.

Interdisciplinary Research with Materials Science and Biochemistry

The unique structure of this compound makes it an attractive building block for interdisciplinary research, particularly at the interface of chemistry, materials science, and biochemistry.

Polymer Science: This compound could serve as a monomer or an additive in the development of new polymers. Its aromatic core could impart rigidity and thermal stability, while the alkoxy groups could influence properties like solubility and processability. Future research could explore its incorporation into polyesters or polyamides to create materials with novel thermal or optical properties.

Biochemical Probes: The scaffold of this compound could be modified to create probes for studying biological systems. For instance, the ester group could be replaced with a fluorescent reporter group, and the alkoxy groups could be altered to tune the molecule's affinity for specific biological targets.

Liquid Crystals: The rod-like shape of certain benzoate (B1203000) derivatives suggests that with appropriate modification, this compound could be a precursor for novel liquid crystalline materials. Research in this area would focus on elongating the molecular structure and introducing groups that promote mesophase formation.

Development of Novel Analytical Probes based on this compound Scaffold

The development of analytical probes for the detection and quantification of specific analytes is a crucial area of research. The this compound scaffold offers a versatile platform for designing such probes.

Future research could focus on modifying the core structure to create probes that exhibit a measurable response, such as a change in fluorescence or color, upon binding to a target analyte. Potential research directions include:

Fluorescent Probes: By incorporating a fluorophore and a specific binding site, derivatives could be designed to detect metal ions, anions, or biologically relevant small molecules. The ethoxy and methoxy (B1213986) groups could be fine-tuned to modulate the probe's photophysical properties.

Chromogenic Sensors: The development of derivatives that undergo a distinct color change in the presence of a specific analyte would enable simple and rapid visual detection.

Electrochemical Sensors: The aromatic ring could be functionalized with redox-active groups to create electrochemical sensors for the detection of various species.

The table below outlines potential analytical probe designs based on the this compound scaffold.

| Probe Type | Design Strategy | Potential Analyte |

| Fluorescent Probe | Incorporation of a fluorophore and a binding moiety | Metal ions, small biomolecules |

| Chromogenic Sensor | Functionalization with a chromogenic reporter group | pH, specific cations/anions |

| Electrochemical Sensor | Introduction of redox-active groups | Neurotransmitters, pollutants |

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for characterizing Methyl 4-ethoxy-3-methoxybenzoate, and how should they be applied?

- Answer :

- 1H/13C NMR : Assign signals by analyzing substituent effects. The ethoxy (CH2CH3) and methoxy (OCH3) groups produce distinct splitting patterns. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3–1.5 ppm), while aromatic protons exhibit coupling due to substituent positions. Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and ether (C-O-C) vibrations at ~1200–1250 cm⁻¹ .

- Mass Spectrometry (MS) : Identify molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of methoxy or ethoxy groups) using high-resolution MS .

Q. What synthetic routes are effective for preparing this compound, and how can regioselectivity be controlled?

- Answer :

- Stepwise Alkylation : Protect the hydroxyl group of 3-methoxy-4-hydroxybenzoic acid with a benzyl group, then introduce ethoxy via nucleophilic substitution. Deprotect and esterify with methanol under acidic conditions. Monitor regioselectivity using TLC and intermediate NMR analysis .

- Mitsunobu Reaction : For challenging substitutions, use triphenylphosphine and DIAD to install ethoxy/methoxy groups with retention of configuration. Optimize solvent (e.g., THF) and temperature to minimize side reactions .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Answer :

- SHELX Refinement : Use SHELXL for high-resolution refinement to resolve disorder in ethoxy/methoxy groups. Validate thermal parameters (Ueq) and occupancy factors for accurate electron density maps .

- Cross-Validation : Compare bond lengths (e.g., C-O: ~1.36 Å) and angles with similar structures (e.g., Methyl 4-butoxy-3-methoxybenzoate) to identify outliers. Leverage the Cambridge Structural Database for benchmark data .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

- Answer :

- SAR Analysis : Synthesize analogs (e.g., replacing ethoxy with propoxy or cyclopropylmethoxy) and test against target enzymes (e.g., hydrolases). Use molecular docking to predict binding interactions with active sites .

- Kinetic Assays : Perform time-dependent inhibition studies (IC50, Ki) in buffer systems (pH 7.4) with controls for ester hydrolysis. Validate selectivity via counter-screening against related enzymes .

Q. How can computational methods enhance the interpretation of NMR spectra for complex coupling patterns?

- Answer :

- DFT Calculations : Simulate chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets. Compare computed vs. experimental shifts to assign ambiguous signals (e.g., para-substituted aromatic protons) .

- Spin-Simulation Tools : Use MestReNova or ACD/Labs to model splitting patterns caused by vicinal coupling (J ≈ 2–3 Hz) between adjacent aromatic protons .

Methodological Challenges

Q. What are the best practices for resolving ester hydrolysis during biological assays?

- Answer :

- Stabilization : Use protease-free buffers (e.g., PBS with 0.01% NaN3) and low temperatures (4°C) to slow hydrolysis. Confirm compound integrity via HPLC (C18 column, UV detection at 254 nm) .

- Prodrug Design : Modify the ester group to a more stable moiety (e.g., amide) while retaining activity. Test hydrolytic stability in simulated physiological conditions .

Q. How to address discrepancies in melting point data across studies?

- Answer :

- Purification : Recrystallize from ethanol/water (3:1) and dry under vacuum (40°C, 24 hrs) to remove impurities. Validate purity via HPLC (>98%) .

- DSC Analysis : Perform differential scanning calorimetry (heating rate: 10°C/min) to detect polymorphic transitions or solvate formation .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data?

- Answer :

- Multivariate Regression : Use PLS or PCA to correlate substituent electronic parameters (Hammett σ) with bioactivity. Include steric descriptors (e.g., Taft Es) for 3D effects .

- Error Analysis : Report confidence intervals (95%) for IC50 values and use ANOVA to assess significance between analog groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.